molecular formula C21H24ClNO3 B1679725 Proroxan hydrochloride CAS No. 33025-33-1

Proroxan hydrochloride

Cat. No.: B1679725
CAS No.: 33025-33-1
M. Wt: 373.9 g/mol
InChI Key: QQZPGRDQMBPRFY-UHFFFAOYSA-N
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Comparison with Similar Compounds

Proroxan hydrochloride is unique among non-selective alpha-blockers due to its specific chemical structure and pharmacological properties . Similar compounds include:

    Prazosin: Another alpha-blocker used to treat high blood pressure.

    Doxazosin: Used for treating hypertension and benign prostatic hyperplasia.

    Terazosin: Similar to doxazosin, used for hypertension and prostate issues.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZPGRDQMBPRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33743-96-3 (Parent)
Record name Proroxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70954647
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33025-33-1
Record name 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33025-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proroxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROROXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694Z9P44G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Pirroksan?

A1: Pirroksan (Proroxan hydrochloride) functions as an α-adrenergic blocking agent. [, ] This means it blocks the action of norepinephrine, a neurotransmitter, at α-adrenergic receptors. This blockage prevents the typical physiological responses associated with α-adrenergic receptor activation, such as vasoconstriction.

Q2: How does Pirroksan impact the physiological response to renal ischemia?

A2: Studies in rats have shown that Pirroksan can ameliorate the negative metabolic consequences of renal ischemia. [, ] By blocking α-adrenergic receptors, Pirroksan may improve renal blood flow and reduce the damage caused by oxygen deprivation. This protective effect is linked to increased activity of oxidative processes and enhanced glycolysis, leading to improved energy supply for crucial nephron functions like filtration and reabsorption. [, ]

Q3: Does Pirroksan affect cerebral blood flow and oxygenation?

A3: Research on anesthetized animals suggests that the impact of Pirroksan on cerebral blood flow is dependent on changes in systemic arterial blood pressure. [] Interestingly, unlike Methylapogalanthamine, Pirroksan administration doesn't significantly alter cerebral blood flow or brain tissue oxygen consumption when blood pressure is controlled. []

Q4: Has Pirroksan demonstrated any effects on behavioral responses in animal models?

A4: Studies exploring the effects of various psychotropic agents on morphine withdrawal in mice revealed that Pirroksan, at a dosage of 10 mg/kg, could suppress the behavioral manifestations of withdrawal. [, ] Specifically, Pirroksan decreased both emotional hyperactivity and jumping activity in these animals. [, ]

Q5: Are there potential applications of Pirroksan in addressing reproductive challenges in livestock?

A5: Preliminary research in pigs suggests that the combined administration of Pirroksan with the antioxidant Bio 50 may hold promise in supporting reproductive function after farrowing. [] While the exact mechanisms remain to be elucidated, this combination appears to positively influence physiological and biochemical parameters during this critical period. []

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